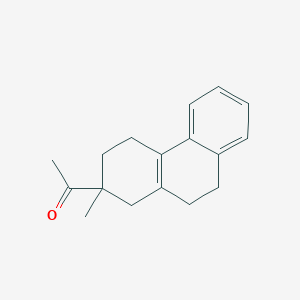
1-(2-Methyl-1,2,3,4,9,10-hexahydrophenanthren-2-YL)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Methyl-1,2,3,4,9,10-hexahydrophenanthren-2-YL)ethan-1-one is an organic compound that belongs to the class of ketones It is characterized by a phenanthrene core that is partially hydrogenated and substituted with a methyl group and an ethanone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methyl-1,2,3,4,9,10-hexahydrophenanthren-2-YL)ethan-1-one typically involves the hydrogenation of phenanthrene derivatives followed by functional group modifications. One common method includes:
Hydrogenation: Phenanthrene is subjected to hydrogenation in the presence of a catalyst such as palladium on carbon (Pd/C) under high pressure and temperature to yield hexahydrophenanthrene.
Methylation: The hexahydrophenanthrene is then methylated using methyl iodide (CH3I) and a strong base like potassium tert-butoxide (t-BuOK).
Ketone Formation:
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced catalytic systems are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Methyl-1,2,3,4,9,10-hexahydrophenanthren-2-YL)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can convert the ketone group to an alcohol.
Substitution: Halogenation reactions using bromine (Br2) or chlorine (Cl2) can introduce halogen atoms into the aromatic ring.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol, LiAlH4 in ether.
Substitution: Br2 in carbon tetrachloride (CCl4), Cl2 in chloroform (CHCl3).
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Applications De Recherche Scientifique
1-(2-Methyl-1,2,3,4,9,10-hexahydrophenanthren-2-YL)ethan-1-one has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(2-Methyl-1,2,3,4,9,10-hexahydrophenanthren-2-YL)ethan-1-one involves its interaction with molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, receptors, or signaling pathways, depending on its structural features and functional groups. Detailed studies on its binding affinity, molecular docking, and structure-activity relationships (SAR) are essential to elucidate its precise mechanism of action.
Comparaison Avec Des Composés Similaires
1-(2-Methylphenanthren-2-YL)ethan-1-one: Similar structure but lacks hydrogenation.
1-(2-Methyl-1,2,3,4-tetrahydrophenanthren-2-YL)ethan-1-one: Partially hydrogenated variant.
1-(2-Methyl-1,2,3,4,5,6,7,8-octahydrophenanthren-2-YL)ethan-1-one: Fully hydrogenated variant.
Uniqueness: 1-(2-Methyl-1,2,3,4,9,10-hexahydrophenanthren-2-YL)ethan-1-one is unique due to its specific degree of hydrogenation and the presence of both a methyl group and an ethanone moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
69366-28-5 |
|---|---|
Formule moléculaire |
C17H20O |
Poids moléculaire |
240.34 g/mol |
Nom IUPAC |
1-(2-methyl-3,4,9,10-tetrahydro-1H-phenanthren-2-yl)ethanone |
InChI |
InChI=1S/C17H20O/c1-12(18)17(2)10-9-16-14(11-17)8-7-13-5-3-4-6-15(13)16/h3-6H,7-11H2,1-2H3 |
Clé InChI |
KFWOGIYUCNTOAY-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1(CCC2=C(C1)CCC3=CC=CC=C32)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


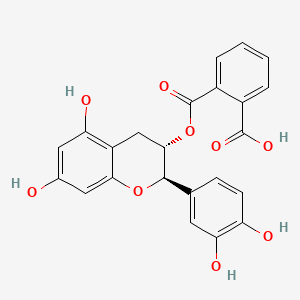
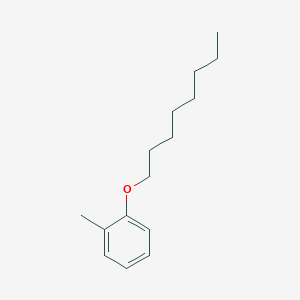
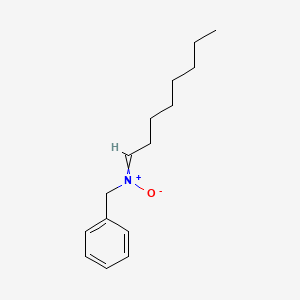
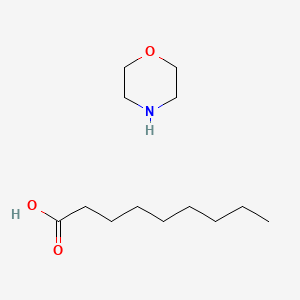

![3-[(4-{[(2,4-Diaminoquinazolin-6-yl)methyl]amino}benzoyl)amino]pentanedioic acid](/img/structure/B14465370.png)
![Thieno[3,2-b][1,6]naphthyridine](/img/structure/B14465384.png)
silane](/img/structure/B14465391.png)


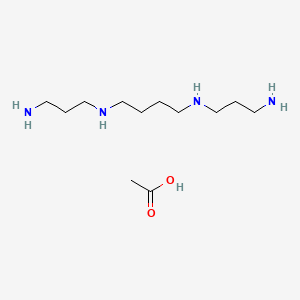
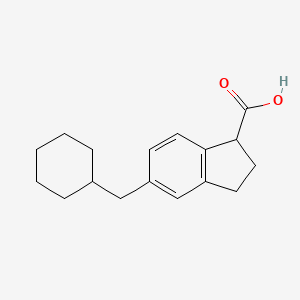
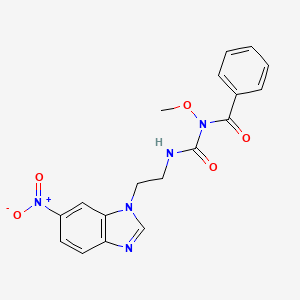
![Butanenitrile, 3-bicyclo[2.2.1]hept-2-ylidene-](/img/structure/B14465430.png)
